2-[3-(4-Methylphenyl)propanamido]acetic acid 2-[3-(4-Methylphenyl)propanamido]acetic acid
Brand Name: Vulcanchem
CAS No.: 1098367-46-4
VCID: VC3347512
InChI: InChI=1S/C12H15NO3/c1-9-2-4-10(5-3-9)6-7-11(14)13-8-12(15)16/h2-5H,6-8H2,1H3,(H,13,14)(H,15,16)
SMILES: CC1=CC=C(C=C1)CCC(=O)NCC(=O)O
Molecular Formula: C12H15NO3
Molecular Weight: 221.25 g/mol

2-[3-(4-Methylphenyl)propanamido]acetic acid

CAS No.: 1098367-46-4

Cat. No.: VC3347512

Molecular Formula: C12H15NO3

Molecular Weight: 221.25 g/mol

* For research use only. Not for human or veterinary use.

2-[3-(4-Methylphenyl)propanamido]acetic acid - 1098367-46-4

Specification

CAS No. 1098367-46-4
Molecular Formula C12H15NO3
Molecular Weight 221.25 g/mol
IUPAC Name 2-[3-(4-methylphenyl)propanoylamino]acetic acid
Standard InChI InChI=1S/C12H15NO3/c1-9-2-4-10(5-3-9)6-7-11(14)13-8-12(15)16/h2-5H,6-8H2,1H3,(H,13,14)(H,15,16)
Standard InChI Key GAFYDSBFZUJAIL-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)CCC(=O)NCC(=O)O
Canonical SMILES CC1=CC=C(C=C1)CCC(=O)NCC(=O)O

Introduction

Chemical Identity and Structure

Basic Identification Parameters

2-[3-(4-Methylphenyl)propanamido]acetic acid is characterized by several key identifiers that establish its unique chemical identity. The compound is registered with the CAS number 1098367-46-4, which serves as its primary identifier in chemical databases and commercial catalogs . Additionally, it is identified in chemical inventory systems by the MDL number MFCD11648372, further confirming its distinct chemical identity .

The structural composition of this compound includes a para-methylphenyl group connected to a propanamide linkage, which is further bonded to an acetic acid moiety. This arrangement creates a molecule with multiple functional groups that can participate in various chemical interactions and transformations.

Physical and Chemical Properties

The physical and chemical properties of 2-[3-(4-Methylphenyl)propanamido]acetic acid are essential for understanding its behavior in different chemical environments and its potential applications. These properties are summarized in the following table:

PropertyValueReference
Molecular FormulaC₁₂H₁₅NO₃
Molecular Weight221.25-221.26 g/mol
CAS Number1098367-46-4
MDL NumberMFCD11648372
Standard Purity≥95%

The compound contains an amide functional group, which can participate in hydrogen bonding as both donor and acceptor, potentially enhancing its solubility in polar solvents and its ability to interact with biological targets. The carboxylic acid moiety provides acidic properties and opportunities for further derivatization through esterification or amide formation.

SupplierCatalog ReferenceQuantityPriceReference
CymitQuimica3D-YTB36746250mg423.00 €
CymitQuimica3D-YTB367462500mg1,512.00 €
AccelachemSY183515VariousPrice on application
BLD Pharm-VariousPrice on application

The significant price differential between the smaller and larger quantities indicates economies of scale in the production or purification of this compound. This pricing structure is typical for specialized research chemicals that require multi-step synthesis or purification processes.

Structural Features and Reactivity

Key Functional Groups

The structure of 2-[3-(4-Methylphenyl)propanamido]acetic acid contains several functional groups that contribute to its chemical behavior:

  • Carboxylic acid group: Provides acidic properties and serves as a point for further functionalization through esterification, amidation, or salt formation.

  • Amide linkage: Offers hydrogen bonding capabilities, contributing to potential interactions with biological targets and influencing solubility characteristics.

  • 4-Methylphenyl group: Provides hydrophobic character and potential for π-π stacking interactions with aromatic systems, which can be significant in drug-target interactions.

These functional groups collectively create a molecule with multiple potential interaction points, explaining its classification as a "versatile small molecule scaffold" .

Comparison with Structurally Related Compounds

Structural Analogues

To better understand the potential properties and applications of 2-[3-(4-Methylphenyl)propanamido]acetic acid, it is helpful to compare it with structurally related compounds that appear in the scientific literature:

CompoundCAS NumberKey Structural DifferencesReference
2-(4-Amino-3-methylphenyl)acetic acid705240-99-9Contains amino group instead of propanamido; different substitution pattern
2-Hydroxy-2-(4-methylphenyl)acetic acid18584-20-8Contains hydroxy group directly on alpha carbon; lacks propanamido linkage
2-(4-Methylphenyl)propanoic acid938-94-3Lacks the amide linkage; direct connection of methylphenyl to propanoic acid

These structural analogues share certain elements with 2-[3-(4-Methylphenyl)propanamido]acetic acid but differ in key aspects that would likely influence their chemical and biological properties. The presence or absence of the amide linkage, in particular, would significantly affect hydrogen bonding capabilities and conformational flexibility.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator